

Trimethoxymethane: A Technical Guide to the Simplest Orthoester in Organic Synthesis

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Compound of Interest

Compound Name: Trimethoxymethane

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Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester and a versatile reagent in modern organic synthesis. Its unique structure, possessing three methoxy groups attached to a single carbon atom, imparts valuable reactivity that is exploited across the chemical industry, from laboratory-scale research to large-scale pharmaceutical and agrochemical production. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of **trimethoxymethane**. It includes a compilation of quantitative data, detailed experimental protocols for its principal reactions, and visualizations of key chemical pathways to serve as a comprehensive resource for professionals in drug development and chemical research.

Core Properties of Trimethoxymethane

Trimethoxymethane is a colorless liquid with a characteristic pungent odor. It is highly valued for its utility as a dehydrating agent and as a precursor for forming dimethyl acetals. Its physical, chemical, and spectroscopic properties are summarized below.

Physicochemical and Safety Data

The fundamental properties of **trimethoxymethane** are presented in Table 1. Due to its high flammability and moisture sensitivity, appropriate handling and storage procedures are critical.

It should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.

Property	Value
IUPAC Name	trimethoxymethane
Synonyms	Trimethyl orthoformate (TMOF), Methyl orthoformate
CAS Number	149-73-5
Molecular Formula	C ₄ H ₁₀ O ₃
Molar Mass	106.12 g/mol
Appearance	Colorless liquid
Density	0.97 g/mL at 25 °C
Melting Point	-53 °C
Boiling Point	101-102 °C
Flash Point	13 °C (Closed cup)
Solubility	Miscible with ethanol, ether, benzene. Decomposes in water (hydrolysis).
Refractive Index (n ²⁰ /D)	1.379
Vapor Pressure	23.5 mm Hg at 20 °C
Toxicity (Oral, Rabbit)	LD50: 3130 mg/kg
Hazard Codes	F (Flammable), Xi (Irritant)

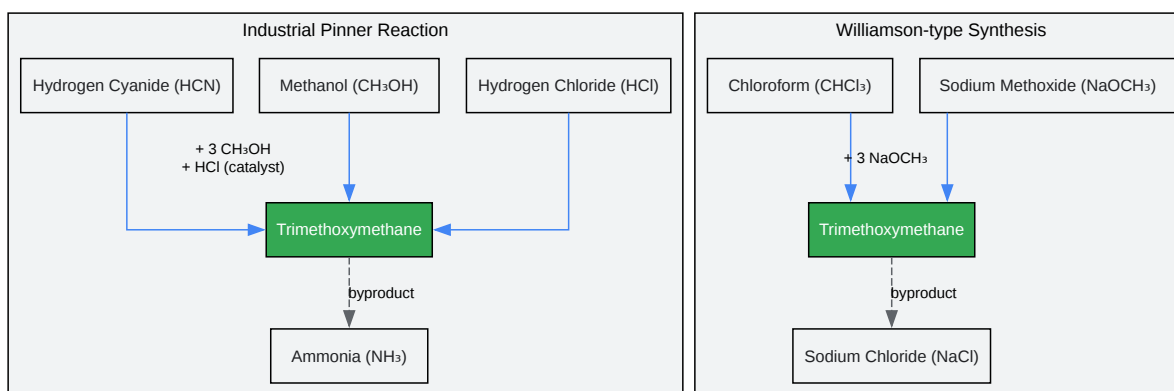
Spectroscopic Data

The characteristic spectroscopic signatures of **trimethoxymethane** are crucial for reaction monitoring and quality control. Key NMR and IR data are summarized in Table 2.

Spectrum Type	Peak / Chemical Shift (δ)	Assignment
^1H NMR (CDCl_3)	~ 3.31 ppm (s, 9H)	$-\text{OCH}_3$ (methoxy protons)
	~ 5.17 ppm (s, 1H)	$-\text{CH}$ (central proton)
^{13}C NMR (CDCl_3)	~ 51.8 ppm	$-\text{OCH}_3$ (methoxy carbons)
	~ 113.7 ppm	$-\text{CH}$ (central orthoester carbon)
IR (Neat)	$\sim 2950\text{-}2850\text{ cm}^{-1}$	C-H stretch (alkyl)
	$\sim 1150\text{-}1050\text{ cm}^{-1}$	C-O stretch (strong, characteristic)

Synthesis of Trimethoxymethane

Industrially, **trimethoxymethane** is most commonly produced via the Pinner reaction, involving the methanolysis of hydrogen cyanide. An alternative laboratory-scale synthesis utilizes the reaction of chloroform with sodium methoxide, akin to a Williamson ether synthesis.



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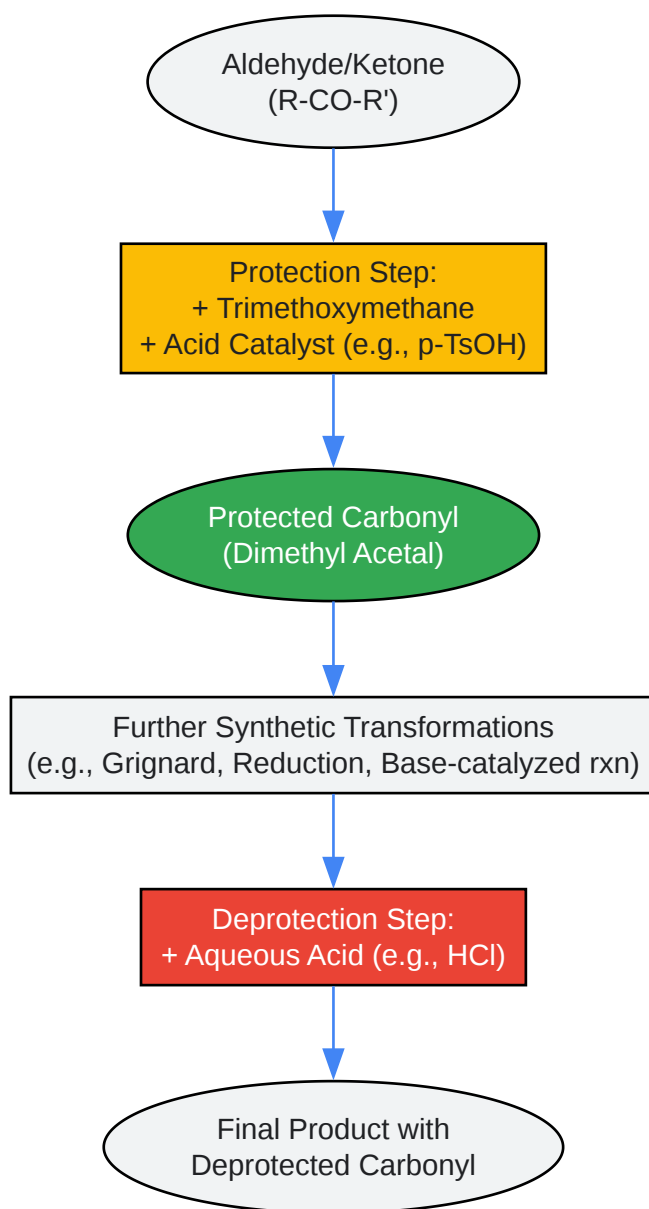
Diagram 1: Major synthetic routes to **trimethoxymethane**.

Key Reactions and Applications in Drug Development

Trimethoxymethane's reactivity is central to its utility. It serves as a powerful tool for carbonyl protection, a dehydrating agent, and a building block in the synthesis of complex molecules.

Acetalization: Protection of Aldehydes and Ketones

The most common application of **trimethoxymethane** is the protection of aldehydes and ketones as their corresponding dimethyl acetals. This transformation is crucial in multi-step syntheses where the carbonyl group must be shielded from nucleophiles or bases. The reaction is acid-catalyzed and reversible. **Trimethoxymethane** serves both as the reagent and as a dehydrating agent, reacting with the water generated to drive the equilibrium toward the acetal product.^[1] This prevents the need for physical water removal, such as a Dean-Stark apparatus.



1. Carbonyl Activation

Carbonyl is protonated by acid catalyst



Methanol attacks the activated carbonyl



2. Nucleophilic Attack

Forms a hemiacetal intermediate



3. Proton Transfer

Hydroxyl group is protonated



Water molecule leaves, forming an oxonium ion



4. Water Elimination

Oxonium ion is resonance-stabilized



A second methanol molecule attacks



5. Second Nucleophilic Attack

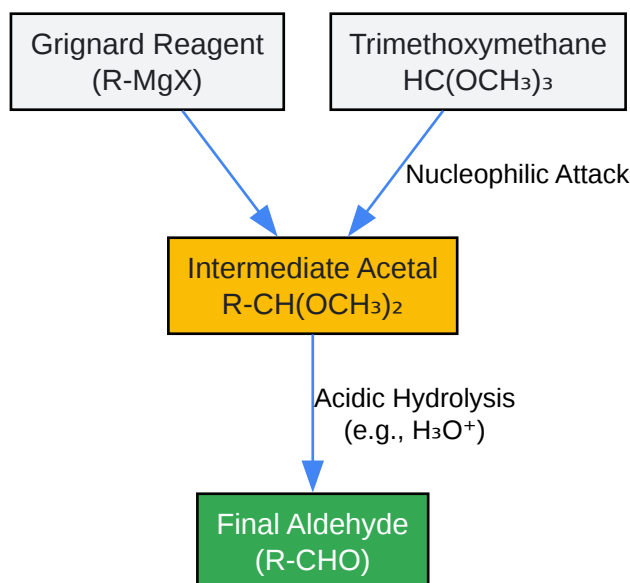
Forms protonated acetal



Proton is removed, regenerating catalyst



6. Deprotonation



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References

- 1. Dimethyl Acetals [organic-chemistry.org]
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